molecular formula C14H16N2O4S2 B3573861 N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B3573861
M. Wt: 340.4 g/mol
InChI Key: XITMTMLWQDKGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms. The sulfonyl functional group is a sulfur atom connected to two oxygen atoms and one other atom .


Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, sulfonamides are typically solid at room temperature, and many are soluble in organic solvents .

Mechanism of Action

While the specific mechanism of action for this compound is not known, sulfonamides are known to inhibit bacterial growth by interfering with the production of folic acid, a nutrient required for bacterial growth .

Future Directions

The study of sulfonamides continues to be an active area of research, particularly in the development of new antibiotics and other pharmaceuticals . This compound, with its unique structure, could potentially be of interest in these areas.

Properties

IUPAC Name

4-(methanesulfonamido)-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-11-4-3-5-13(10-11)16-22(19,20)14-8-6-12(7-9-14)15-21(2,17)18/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITMTMLWQDKGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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